N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine, commonly known as Boc-3-fluoro-L-phenylalanine, is a specialized, non-canonical fluorinated amino acid building block primarily utilized in solid-phase peptide synthesis (SPPS). By introducing a highly electronegative fluorine atom at the meta position of the aromatic ring, this compound fundamentally alters the lipophilicity, local dipole moment, and proteolytic stability of the resulting peptide compared to native phenylalanine [1]. In procurement and material selection, it is prioritized for engineering protease-resistant therapeutic peptides, enhancing receptor binding affinity via targeted dipolar interactions, and serving as a highly sensitive bioorthogonal probe for 19F NMR structural biology [2].
Substituting Boc-3-fluoro-L-phenylalanine with unfluorinated Boc-L-phenylalanine results in peptides that are highly susceptible to rapid in vivo proteolytic degradation and lack the necessary 19F NMR active nucleus for structural mapping [1]. Attempting to use the para-fluorinated isomer (Boc-4-fluoro-L-phenylalanine) alters the orientation of the C-F dipole vector, which can disrupt specific receptor binding interactions and typically yields inferior chemical shift dispersion in NMR applications [2]. Furthermore, substituting with Fmoc-3-fluoro-L-phenylalanine is often incompatible with the synthesis of peptide C-terminal thioesters required for Native Chemical Ligation (NCL), as the nucleophilic piperidine used in Fmoc deprotection causes premature thioester cleavage, necessitating the specific procurement of the Boc-protected variant [3].
Ortho/para-fluoro analogs have different electronic distribution and π-stacking, altering peptide conformation and binding profiles.
Non-fluorinated Boc-phenylalanine lacks the meta-fluoro lipophilicity, impacting solubility, permeability, and pharmacokinetic behavior.
Fmoc-protected analog requires basic deprotection (piperidine), incompatible with acid-sensitive sequences and alters coupling kinetics.
The incorporation of 3-fluorophenylalanine into therapeutic peptide sequences significantly enhances resistance to enzymatic degradation compared to native phenylalanine. In structure-activity relationship (SAR) studies of peptide agonists (such as KISS1R), substitution of native Phe with 3-F-Phe extended the plasma half-life and maximized pharmacological potency, outperforming both unfluorinated Phe and 4-fluorophenylalanine analogs [1].
| Evidence Dimension | Proteolytic stability and receptor potency |
| Target Compound Data | High resistance to proteolysis; highest potency in KISS1R agonist screening |
| Comparator Or Baseline | Unfluorinated Boc-Phe-OH (rapid degradation) and Boc-Phe(4-F)-OH (lower potency) |
| Quantified Difference | Extended half-life and multi-fold increase in in vivo potency depending on the peptide model |
| Conditions | In vivo plasma stability assays and receptor activation models |
Procurement of the 3-fluoro derivative is essential for medicinal chemistry workflows aiming to overcome the rapid clearance limitations of native peptide therapeutics.
For protein NMR studies, 3-fluorophenylalanine is utilized as a highly sensitive bioorthogonal probe. Compared to 4-fluorophenylalanine, the meta-fluoro substitution often provides superior chemical shift dispersion (up to 10-12 ppm in folded domains) due to its heightened sensitivity to local solvent polarity and conformational changes [1]. This allows for the resolution of distinct conformational states that overlap when using other fluorinated analogs.
| Evidence Dimension | 19F NMR chemical shift dispersion |
| Target Compound Data | Broad dispersion (>10 ppm) resolving multiple conformational states |
| Comparator Or Baseline | 4-fluorophenylalanine or unfluorinated Phe (no signal) |
| Quantified Difference | Significantly wider chemical shift range and higher sensitivity to local environment changes |
| Conditions | 19F NMR spectroscopy of folded proteins in aqueous buffer |
Structural biologists must select the 3-fluoro isomer to achieve the necessary resolution for mapping complex, multi-state protein dynamics.
The synthesis of peptide C-terminal thioesters for Native Chemical Ligation (NCL) heavily relies on Boc-SPPS. Fmoc-based synthesis is generally incompatible with thioesters due to the nucleophilic piperidine used for deprotection, which degrades the thioester linkage. Boc-3-fluoro-L-phenylalanine permits the direct incorporation of the 3-F-Phe residue into thioester-containing fragments followed by standard HF cleavage[1].
| Evidence Dimension | Compatibility with C-terminal thioester synthesis |
| Target Compound Data | Stable through TFA deprotection; yields intact thioesters after HF cleavage |
| Comparator Or Baseline | Fmoc-3-fluoro-L-phenylalanine |
| Quantified Difference | Eliminates piperidine-induced thioester cleavage, maximizing crude yield of ligation-ready fragments |
| Conditions | Standard Boc/Bzl SPPS vs Fmoc/tBu SPPS |
Buyers synthesizing large proteins via NCL must procure the Boc-protected variant to avoid complex synthetic workarounds required by Fmoc chemistry.
The introduction of a fluorine atom at the meta position of the phenylalanine ring creates a specific local dipole that can engage in advantageous interactions within hydrophobic binding pockets. In peptide receptor models (e.g., GLP1R), the 3-fluorophenylalanine motif provides targeted dipolar interactions that increase binding affinity, an effect not replicated by the unfluorinated baseline or the para-fluorinated isomer due to different vector orientations [1].
| Evidence Dimension | Receptor binding affinity (IC50/EC50) |
| Target Compound Data | Enhanced affinity via targeted C-F dipolar interactions |
| Comparator Or Baseline | Unfluorinated Boc-Phe-OH |
| Quantified Difference | Measurable reduction in IC50/EC50 in structure-activity relationship models |
| Conditions | In vitro receptor binding assays |
Provides a rational design element for medicinal chemists seeking to optimize peptide-target interactions without increasing steric bulk.
Boc-3-fluoro-L-phenylalanine is the required building block for incorporating this non-canonical amino acid into peptide fragments destined for Native Chemical Ligation (NCL). Utilizing the Boc-protected variant is critical because standard Fmoc chemistry involves piperidine deprotection, which causes premature degradation of the C-terminal thioester [1].
Procured by medicinal chemistry teams to engineer peptide agonists (such as KISS1R and GLP1R derivatives) where extending in vivo half-life is critical for efficacy. The meta-fluoro substitution provides superior resistance to enzymatic degradation compared to native phenylalanine [2].
Utilized by structural biology laboratories to site-specifically label proteins for 19F NMR spectroscopy. The unique chemical shift dispersion of the 3-fluoro isomer enables the observation of multi-state equilibria and ligand binding events with higher resolution than para-fluorinated alternatives[3].